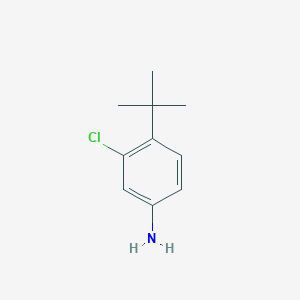

4-tert-Butyl-3-chloroaniline

Overview

Description

4-tert-Butyl-3-chloroaniline is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of 4-tert-Butyl-3-chloroaniline involves a reaction with formic acid to produce formic acid- (4-tert-butyl-anilide) . The reaction is traditionally challenging due to the hindered amine .

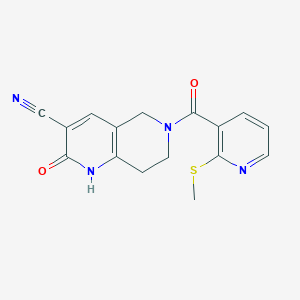

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-3-chloroaniline is represented by the linear formula C10H14ClN . It has a molecular weight of 183.68 .

Physical And Chemical Properties Analysis

4-tert-Butyl-3-chloroaniline has a molecular weight of 183.68 . It is stored in a dark place, under an inert atmosphere, at room temperature . It is available in liquid, solid, or semi-solid form .

Scientific Research Applications

Catalytic Hydrodechlorination (HDC)

- Application : 4-tert-Butyl-3-chloroaniline can serve as a precursor in HDC reactions. For instance, hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene over a Raney nickel catalyst has been investigated .

Chlorination Reactions

- Application : 4-tert-Butyl-3-chloroaniline can be used as a chlorinating agent in various transformations. For example, it can participate in the chlorination of tert-butyl esters to generate acid chlorides .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, it can act as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of the organoboron reagent to a palladium complex .

Biochemical Pathways

Its involvement in sm coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

The pharmacokinetic properties of 4-tert-Butyl-3-chloroaniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2D6, two important enzymes involved in drug metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

Its use in the synthesis of drug candidates suggests that its effects would be dependent on the specific context of its application .

Action Environment

The action of 4-tert-Butyl-3-chloroaniline can be influenced by various environmental factors. For instance, its solubility in water is relatively low , which could affect its distribution in aquatic environments. Additionally, its stability under various conditions (e.g., light, heat) could also influence its efficacy and stability .

properties

IUPAC Name |

4-tert-butyl-3-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMUKZISSXYPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-3-chloroaniline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823322.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)

![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)

![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)